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Compound of Interest

Compound Name: 2-Amino-4-bromobenzonitrile

Cat. No.: B1277943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical and

comparative spectroscopic data for 2-Amino-4-bromobenzonitrile. Due to the limited

availability of direct experimental spectroscopic data for this specific compound in public-

domain literature, this guide utilizes data from its close structural analog, 2-Amino-4-

chlorobenzonitrile, as a primary reference for spectroscopic characterization. Detailed

experimental protocols for the acquisition of relevant spectroscopic data are also provided.

Physicochemical Properties
2-Amino-4-bromobenzonitrile is a substituted aromatic nitrile with the following properties:

Property Value Reference

CAS Number 304858-65-9 [1][2]

Molecular Formula C₇H₅BrN₂ [1][2]

Molecular Weight 197.03 g/mol [1][2]

Spectroscopic Data (Comparative)
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Direct experimental spectroscopic data for 2-Amino-4-bromobenzonitrile is not readily

available. The following tables present data for the closely related analog, 2-Amino-4-

chlorobenzonitrile, which can serve as an estimation for interpreting the spectra of the bromo-

derivative.

Infrared (IR) Spectroscopy Data for 2-Amino-4-
chlorobenzonitrile

Functional Group Characteristic Absorption (cm⁻¹)

N-H Stretch (Amino)
3400-3300 (asymmetric), 3330-3250

(symmetric)

C≡N Stretch (Nitrile) ~2211

C-Cl Stretch ~782

Aromatic C-H Stretch 3100-3000

Aromatic C=C Stretch 1600-1450

Note: The C-Br stretch in 2-Amino-4-bromobenzonitrile would be expected at a lower

frequency than the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
for 2-Amino-4-chlorobenzonitrile
¹H NMR (in CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.3 - 6.7 m 3H Aromatic Protons

~4.5 br s 2H NH₂

¹³C NMR (in CDCl₃)
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Chemical Shift (δ) ppm Assignment

~150 C-NH₂

~135-120 Aromatic CH

~118 C≡N

~115 C-Cl

~100 C-CN

Note: The chemical shifts for 2-Amino-4-bromobenzonitrile are expected to be similar, with

slight variations due to the different electronic effects of bromine compared to chlorine.

Mass Spectrometry (MS) Data
For 2-Amino-4-bromobenzonitrile, the mass spectrum is expected to show a characteristic

isotopic pattern for bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1

ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[3]

Ion Expected m/z

[M]⁺ (with ⁷⁹Br) ~196

[M+2]⁺ (with ⁸¹Br) ~198

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the solid sample.[4]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).[4]
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For ¹H NMR, the solvent should contain an internal standard like tetramethylsilane (TMS)

at 0.03% v/v.[4]

Transfer the solution to a 5 mm NMR tube.[4]

¹H NMR Acquisition:

Use a standard single-pulse experiment.

Set the spectral width to approximately 16 ppm, centered around 6 ppm.[4]

The acquisition time should be 2-3 seconds with a relaxation delay of 1-2 seconds.[4]

Acquire 16 to 64 scans.[4]

¹³C NMR Acquisition:

Use a standard proton-decoupled ¹³C experiment.

Set the spectral width to approximately 240 ppm, centered around 120 ppm.[4]

The acquisition time should be 1-2 seconds with a relaxation delay of 2-5 seconds.[4]

Acquire 1024 to 4096 scans.[4]

Data Processing:

Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-

2 Hz for ¹³C spectra.[4]

Perform Fourier transformation, followed by phase and baseline correction.[4]

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the

solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a

mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record the spectrum in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the KBr pellet holder without the sample.

Acquire the sample spectrum and ratio it against the background spectrum to obtain the

final transmittance or absorbance spectrum.

Mass Spectrometry
Sample Introduction:

Introduce the sample into the mass spectrometer, typically via direct infusion or after

separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionization:

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray

Ionization (ESI).

Mass Analysis:

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., quadrupole, time-of-flight).

Detection:

The detector records the abundance of ions at each m/z value, generating the mass

spectrum. The presence of a bromine atom will be indicated by the characteristic M+2

isotopic peak.[3]
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The following diagrams illustrate the logical workflow for spectroscopic analysis and the key

structural correlations for 2-Amino-4-bromobenzonitrile.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

2-Amino-4-bromobenzonitrile

Dissolve in
Deuterated Solvent Prepare KBr Pellet

Mass SpectrometryNMR Spectroscopy
(¹H & ¹³C) FT-IR Spectroscopy

Structural Elucidation

Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Amino-4-bromobenzonitrile.
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2-Amino-4-bromobenzonitrile Structure

Key Spectroscopic Correlations

C₇H₅BrN₂

NH₂ Group
(IR: ~3400-3250 cm⁻¹)
(¹H NMR: ~4.5 ppm)

 correlates to

C≡N Group
(IR: ~2211 cm⁻¹)

(¹³C NMR: ~118 ppm)

 correlates to

Aromatic Ring
(¹H NMR: 7.3-6.7 ppm)

(¹³C NMR: 135-120 ppm)

 correlates to

Bromine Atom
(MS: M⁺/M+2 peaks)

 correlates to

Click to download full resolution via product page

Caption: Key structural features and their expected spectroscopic signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1277943?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

